molecular formula C8H7BrN2O B022980 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one CAS No. 129686-16-4

6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one

Cat. No. B022980
M. Wt: 227.06 g/mol
InChI Key: VJEOGGNIBLORIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related naphthyridine compounds involves various strategies, including reductive amination, cyclization, and palladium-catalyzed cross-coupling reactions. For example, a method described for the synthesis of tetrahydroisoquinoline and tetrahydro-[2,7]-naphthyridine derivatives includes lithiation followed by formylation and reductive amination, showcasing the versatile approaches to constructing these heterocycles (Zlatoidský & Gabos, 2009). Another method involves a one-pot, catalyst-free synthesis in water, indicating an eco-friendly approach to obtaining naphthyridine derivatives (Mukhopadhyay, Das, & Butcher, 2011).

Molecular Structure Analysis

Naphthyridines have been studied extensively for their molecular structure, which is pivotal for their chemical reactivity and potential applications. Structural analyses, including X-ray diffraction, provide insights into their conformation and electronic properties, which are crucial for designing compounds with desired biological activities. For instance, the crystal structure of a naphthyridin-2(1H)-one derivative reveals important aspects of its molecular geometry, aiding in the understanding of its reactivity and interaction with biological targets (Guillon et al., 2017).

Chemical Reactions and Properties

Naphthyridines undergo various chemical reactions, including halogenation, amination, and cycloaddition, which are fundamental for modifying their chemical properties. For example, the reactivity of halogenated naphthyridines with potassium amide highlights the substitution reactions that can be used to introduce amino groups, affecting their chemical behavior and potential pharmaceutical value (Czuba & Woźniak, 2010).

Physical Properties Analysis

The physical properties of naphthyridines, such as solubility, melting point, and crystalline structure, are essential for their application in material science and pharmaceutical formulations. These properties are influenced by the compound's molecular structure and functional groups, determining its phase behavior, stability, and compatibility with other materials.

Chemical Properties Analysis

Naphthyridines exhibit a broad range of chemical properties, including fluorescence, which can be utilized in optical materials and biological imaging. Their electronic structure, studied through methods like SCF CI PPP, provides insights into their absorption, emission, and reactivity patterns, making them valuable in the development of luminescent materials and as ligands in medicinal chemistry (Mianowska & Śliwa, 1990).

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • Amination reactions of bromo-1,5-naphthyridines can produce various derivatives, indicating its utility in chemical synthesis (Czuba, 2010).
    • Copper-catalyzed amination of amido-bromo-1,8-naphthyridines with aqueous ammonia offers an alternative route to functional 2,7-diamido-1,8-naphthyridines (Anderson et al., 2010).
    • Regioselective homolytic substitution of benzo[c][2,7]naphthyridines leads to mainly 5,6-dihydro derivatives, useful for synthesizing other compounds (Plodek et al., 2012).
  • Biomedical Applications :

    • 1,6-Naphthyridin-2(1H)-ones show potential as biomedical ligands for various receptors, suggesting their use in medical research and drug development (Oliveras et al., 2021).
    • Novel 3-N-substituted 1,8-naphthyridin-2(1H)-ones exhibit high inhibitory activity against spore germination of bacteria like Staphylococcus aureus and Escherichia coli, indicating their antibacterial potential (Sakram et al., 2019).
  • Antimicrobial Studies :

    • New 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2e][1,3]oxazines demonstrate promising antibacterial and antifungal activity, suggesting their use in developing new antimicrobial agents (Mayekar et al., 2011).
  • Electronic Structure Analysis :

    • SCF CI PPP methods have been used to accurately calculate electronic structures and wave numbers of bromo derivatives of isomeric naphthyridines, which correlates well with experimental data. This is significant in the field of molecular spectroscopy (Mianowska & Śliwa, 1990).
  • Sensor Development :

    • An Al3+ selective fluorescent turn-on sensor based on a hydrazide-naphthalic anhydride conjugate, which includes naphthyridin structures, has been developed. This sensor is effective in live cell imaging, demonstrating the compound's application in bioimaging and sensor technology (Anand et al., 2018).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one, has been of considerable interest to the synthetic community . This includes attempts to develop more eco-friendly, safe, and atom-economical approaches .

properties

IUPAC Name

6-bromo-3,4-dihydro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h3-4H,1-2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEOGGNIBLORIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455087
Record name 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one

CAS RN

129686-16-4
Record name 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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